molecular formula C14H14O3S B448066 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde CAS No. 438531-40-9

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde

Cat. No. B448066
M. Wt: 262.33g/mol
InChI Key: OUUNDDNGUOPFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is a chemical compound with the molecular formula C14H14O3S and a molecular weight of 262.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde can be represented by the SMILES notation: COC1=C (C=C (C=C1)C=O)CSCC2=CC=CO2 .

Scientific Research Applications

Formation and Characterization of Complexes

  • The synthesis and characterization of Schiff bases and their metal complexes highlight the importance of methoxybenzaldehyde derivatives in forming compounds with potential catalytic and material applications. For example, the reaction of 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione with 4-methoxybenzaldehyde led to iminic derivatives. These derivatives, when reacted with metal salts, formed complexes that were characterized by various spectroscopic methods, suggesting their potential in catalysis and material science (Ghassemzadeh et al., 2005).

Crystal Structure Analysis

  • Detailed analysis of crystal structures derived from reactions involving methoxybenzaldehyde derivatives provides insights into molecular configurations, intermolecular interactions, and potential applications in designing materials with specific properties. For instance, the crystal structure of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals stabilization through hydrogen bonds, suggesting implications for molecular design and synthesis (Shang & Ha, 2007).

Photoreaction Studies

  • Research on the photoreaction of derivatives of methoxybenzaldehyde, such as 5-methyl-2-furyl-phenylmethanol with benzophenone, demonstrates the potential of these compounds in synthesizing new organic materials through photochemical reactions. The study indicates the influence of substituents on regiochemistry, offering a pathway to novel organic synthesis methods (D’Auria & Racioppi, 2000).

Green Synthesis and Analytical Studies

  • The green synthesis of Schiff bases using vanillin, a related compound, and their analysis through high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry showcase the role of methoxybenzaldehyde derivatives in the development of environmentally friendly chemical processes. These studies contribute to the qualitative analysis of such Schiff bases, emphasizing the importance of sustainable chemistry practices (Chigurupati et al., 2017).

Safety And Hazards

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-(furan-2-ylmethylsulfanylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-16-14-5-4-11(8-15)7-12(14)9-18-10-13-3-2-6-17-13/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNDDNGUOPFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde

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